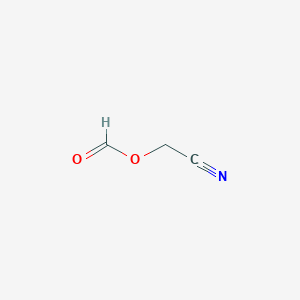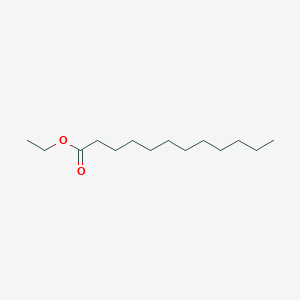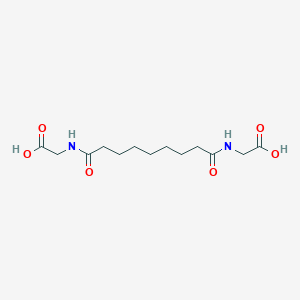
(Formyloxy)acetonitrile
Vue d'ensemble
Description
(Formyloxy)acetonitrile, also known as Cyanomethyl formate, is a chemical compound with the linear formula HCOOCH2CN . It is used as a reagent for the chemoselective formylation of amines and alcohols .
Molecular Structure Analysis
(Formyloxy)acetonitrile has a molecular weight of 85.06 . Its structure can be represented by the SMILES string [H]C (=O)OCC#N . The InChI representation is 1S/C3H3NO2/c4-1-2-6-3-5/h3H,2H2 .Physical And Chemical Properties Analysis
(Formyloxy)acetonitrile has a refractive index n20/D of 1.407 (lit.) . It has a boiling point of 173 °C (lit.) and a density of 1.187 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Organic Synthesis: Formylating Reagent
Cyanomethyl formate is widely used as a formylating reagent in organic synthesis . It introduces a formyl group (-CHO) to organic substrates, which is a crucial step in synthesizing aldehydes. This reagent is particularly useful due to its high reactivity and selectivity, making it a valuable tool for chemists working on complex organic molecules.
Pharmaceutical Research: Precursor for Drug Synthesis
In pharmaceutical research, Cyanomethyl formate serves as a precursor for the synthesis of various drugs . Its ability to form carbon-nitrogen bonds is exploited in the creation of cyanoacetamide derivatives, which are important intermediates in the production of pharmaceuticals that target a wide range of diseases.
Agrochemical Production: Synthesis of Pesticides
The compound is also instrumental in the production of agrochemicals, particularly pesticides . Its chemical properties allow for the synthesis of pesticide components that are effective against a broad spectrum of agricultural pests, contributing to increased crop protection and yield.
Material Science: Polymer Modification
In material science, Cyanomethyl formate is used to modify polymers . By introducing functional groups into polymer chains, researchers can alter the physical properties of materials, such as increasing their thermal stability or enhancing their solubility, which has implications for developing advanced materials.
Analytical Chemistry: Chromatography
Cyanomethyl formate finds application in analytical chemistry, particularly in chromatography . It can be used as a derivatization agent to improve the detection and quantification of various compounds, enhancing the accuracy and sensitivity of chromatographic analyses.
Biochemistry: Protein and Peptide Research
In biochemistry, this compound is utilized in the study of proteins and peptides . It can act as a blocking agent to protect functional groups during peptide synthesis, which is essential for studying protein structure and function.
Environmental Science: Tracer Studies
Environmental scientists use Cyanomethyl formate in tracer studies to track chemical processes in the environment . Its distinct chemical signature allows researchers to monitor its movement and transformation in ecosystems, providing insights into environmental pollution and remediation strategies.
Nanotechnology: Nanoparticle Fabrication
Lastly, in the field of nanotechnology, Cyanomethyl formate is used in the fabrication of nanoparticles . It can be involved in the synthesis of nanomaterials with specific properties, which are increasingly important in applications ranging from electronics to medicine.
Propriétés
IUPAC Name |
cyanomethyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2/c4-1-2-6-3-5/h3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLAEHBSVFWEHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)OC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400831 | |
| Record name | Cyanomethyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanomethyl formate | |
CAS RN |
150760-95-5 | |
| Record name | Cyanomethyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Formyloxy)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of (Formyloxy)acetonitrile as a formylating agent?
A1: (Formyloxy)acetonitrile is a versatile reagent for N- and O-formylation reactions. [] It can efficiently formylate a variety of substrates, including amines and alcohols, offering a convenient alternative to traditional formylating agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















